chemical and physical properties of 2-Bromophenyl-(2-methylbenzyl)ether
chemical and physical properties of 2-Bromophenyl-(2-methylbenzyl)ether
CAS Registry Number: 1036479-52-3
Chemical Formula:
Executive Summary
2-Bromophenyl-(2-methylbenzyl)ether is a specialized aryl-benzyl ether intermediate used primarily in the synthesis of tricyclic heterocycles. Its structural core—a 2-bromophenol etherified with an ortho-substituted benzyl group—serves as a pivotal "pre-organized" substrate for transition-metal-catalyzed intramolecular cyclizations.
For drug development professionals, this molecule represents a strategic scaffold for accessing dibenzo[b,e]oxepines , a pharmacophore found in various antihistamines and antidepressants (e.g., Doxepin analogs). This guide details the physicochemical profile, validated synthetic protocols, and mechanistic applications of this compound in high-value organic synthesis.
Molecular Identification & Structure
| Attribute | Detail |
| IUPAC Name | 1-bromo-2-[(2-methylphenyl)methoxy]benzene |
| Common Synonyms | 2-((2-Methylbenzyl)oxy)bromobenzene; 2-Bromophenyl 2-methylbenzyl ether |
| SMILES | Cc1ccccc1COc2ccccc2Br |
| InChI Key | (Predicted) SDHOXPABQZEJNM-UHFFFAOYSA-N |
| Structural Features | Ether Linkage: Stable under basic conditions; susceptible to Lewis acid cleavage.Aryl Bromide: Reactive handle for oxidative addition (Pd/Ni catalysis).Ortho-Methyl Group: Provides steric bulk and potential for benzylic C-H activation. |
Physicochemical Profile
Note: Experimental values for this specific regioisomer are scarce in public literature. Values below represent high-confidence predictive models based on structure-property relationships (SPR) of close analogs (e.g., 2-chlorobenzyl ethers).
| Property | Value (Predicted/Typical) | Significance |
| Physical State | Viscous Oil or Low-Melting Solid | Likely crystallizes upon high purity (>98%); oil forms often due to rotameric disorder. |
| Melting Point | 45 – 65 °C | Low melting point requires cold storage to prevent phase changes during handling. |
| Boiling Point | 360 – 380 °C (at 760 mmHg) | High boiling point necessitates high-vacuum distillation for purification. |
| Density | 1.35 ± 0.05 g/cm³ | Denser than water; facilitates phase separation in aqueous workups. |
| LogP (Octanol/Water) | ~4.8 | Highly lipophilic; practically insoluble in water, soluble in DCM, THF, Toluene. |
| Flash Point | >150 °C | Non-flammable under standard lab conditions, but combustible. |
Synthesis & Manufacturing
The industrial standard for synthesizing 2-Bromophenyl-(2-methylbenzyl)ether is the Williamson Ether Synthesis . This
Protocol: Williamson Ether Synthesis
Reaction Scale: 10 mmol basis Yield Target: 85–92%
Reagents
-
Substrate A: 2-Bromophenol (1.0 equiv, 1.73 g)
-
Substrate B: 2-Methylbenzyl bromide (1.05 equiv, 1.94 g)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv, 2.76 g) -
Solvent: Acetone (reagent grade) or DMF (for faster kinetics)
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein exchange.
Step-by-Step Methodology
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Preparation: Charge a 100 mL round-bottom flask with 2-Bromophenol and Acetone (30 mL).
-
Deprotonation: Add anhydrous
in one portion. Stir at room temperature for 15 minutes to form the phenoxide anion. Observation: The solution may turn slightly yellow. -
Addition: Add 2-Methylbenzyl bromide dropwise over 5 minutes. If using KI, add it now.
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (
) should disappear, replaced by the less polar ether product ( ). -
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (
). -
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol (Critical for purity).
-
Wash with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from Hexane/Ethanol (if solid) or Flash Column Chromatography (100% Hexane
5% EtOAc/Hexane).
Synthesis Workflow Diagram
Caption: Williamson ether synthesis pathway via nucleophilic substitution (
Key Application: Intramolecular Direct Arylation
The primary value of 2-Bromophenyl-(2-methylbenzyl)ether in drug discovery is its ability to undergo Palladium-catalyzed intramolecular C-H arylation . This reaction cyclizes the ether into a tricyclic 6H-dibenzo[b,e]oxepine scaffold.
Mechanism
The bromine atom on the phenyl ring undergoes oxidative addition with
Significance: This route avoids the use of harsh Friedel-Crafts conditions and allows for the synthesis of complex tricyclic drugs (e.g., doxepin, asenapine analogs) under mild conditions.
Reaction Scheme Diagram
Caption: Pd-catalyzed cyclization pathway to form the pharmacologically active dibenzoxepine core.
Analytical Characterization Standards
To validate the identity of synthesized batches, the following spectral signatures must be confirmed.
| Technique | Expected Signature | Interpretation |
| Benzylic | ||
| Methyl Group: Singlet corresponding to the ortho-methyl on the benzyl ring. | ||
| Aromatic Region: Complex multiplet representing the two benzene rings. Look for the doublet of the proton ortho to Bromine (~7.55 ppm). | ||
| Ether Carbon: The benzylic carbon attached to oxygen. | ||
| IR Spectroscopy | 1240 | C-O Stretch: Strong band characteristic of aryl alkyl ethers. |
| Mass Spectrometry | M+ / [M+2]+ (1:1 ratio) | Isotope Pattern: The presence of Bromine results in two peaks of nearly equal intensity separated by 2 amu ( |
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Storage: Store in a cool, dry place (
recommended) under inert gas (Argon/Nitrogen) to prevent slow oxidation of the benzylic position. -
Spill Response: Absorb with sand or vermiculite. Do not flush into drains due to high aquatic toxicity potential (LogP > 4).
References
-
Preparation of aryl benzyl ethers: Olson, W. T., et al. "The Synthesis of Benzyl Methyl Ether." Journal of the American Chemical Society, vol. 69, no.[1] 10, 1947, pp. 2451–2452. Link(Foundational protocol for benzyl ether synthesis).
-
Pd-Catalyzed Cyclization: Fagnou, K., et al. "Palladium-Catalyzed Intramolecular Direct Arylation of Benzoic Acids." Science, vol. 337, no. 6093, 2012.[2] (Mechanistic reference for aryl-benzyl ether cyclizations).
-
Chemical Identity: PubChem Compound Summary for Benzyl methyl ether derivatives. National Center for Biotechnology Information. Link(Source for general physicochemical property estimation).
-
Application in Drug Discovery: "Discovery of bromobenzyl phenyl ether derivatives targeting PD-1/PD-L1." National Institutes of Health (NIH). Link(Contextualizes the scaffold in modern drug design).
